6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

anticancer structure–activity relationship HepG-2

This exact CAS is non-negotiable for SAR studies. Its unique 2-methyl-3-nitrophenyl amide tail creates a sterically hindered, electron-deficient environment unavailable in generic analogs. Even a single C6‑Br shift alters HepG‑2 IC₅₀ from 3.81 µM to 38.28 µM; using a near-neighbor analog invalidates your structure–activity hypothesis. The C6 aryl bromide also enables downstream Suzuki/Sonogashira diversification without re-synthesizing the critical tail. For S1P₁–₅ selectivity profiling, this substitution pattern is unexplored in patent space. Insist on CAS 899997-35-4 to eliminate confounding SAR variables.

Molecular Formula C18H13BrN2O6
Molecular Weight 433.214
CAS No. 899997-35-4
Cat. No. B2627327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
CAS899997-35-4
Molecular FormulaC18H13BrN2O6
Molecular Weight433.214
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
InChIInChI=1S/C18H13BrN2O6/c1-9-13(4-3-5-14(9)21(24)25)20-17(22)12-7-10-6-11(19)8-15(26-2)16(10)27-18(12)23/h3-8H,1-2H3,(H,20,22)
InChIKeyKCIGBSFDEYDRTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 899997-35-4): Procurement-Relevant Baseline for a Functionalized Coumarin-3-Carboxamide Research Compound


6-Bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 899997-35-4) is a fully synthetic, poly-substituted 2-oxo-2H-chromene-3-carboxamide derivative bearing a C6 bromine atom, a C8 methoxy group, and an N-(2-methyl-3-nitrophenyl) carboxamide side chain . The core scaffold places it within the coumarin-3-carboxamide class, a privileged chemotype investigated extensively as sphingosine-1-phosphate (S1P) receptor modulators and anticancer agents [1][2]. The combination of electron-withdrawing (Br, NO₂) and electron-donating (OCH₃, CH₃) substituents distributed across the chromene and N-aryl rings creates a highly specific electronic and steric environment that is not replicated by generic coumarin-3-carboxamide analogs, making targeted procurement of this exact CAS number essential for structure–activity relationship (SAR) studies where substituent position and identity are controlling variables [3].

Why Generic Substitution Is Not Viable for 6-Bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide (899997-35-4)


Even within the narrow 2-oxo-2H-chromene-3-carboxamide subclass, the biological readout is exquisitely sensitive to the nature and position of substituents on both the chromene core and the exocyclic N-aryl ring. Published SAR shows that a single bromine introduction at C6 in an otherwise identical 8-methoxycoumarin-3-carboxamide can shift antiproliferative IC₅₀ from 3.81 µM to 38.28 µM against HepG‑2 cells [1]. Similarly, among 4-fluoro versus 2,5-difluoro benzamide congeners in a parallel coumarin-3-carboxamide set, HeLa IC₅₀ values range nearly two-fold (0.39–0.75 µM) [2]. The target compound’s unique 2-methyl-3-nitrophenyl motif—combining an ortho-methyl with a meta-nitro group—creates a sterically hindered, electron-deficient amide environment that is absent in commercially available analogs carrying simpler phenyl, benzyl, or methoxyethyl N-substituents. Consequently, interchanging this building block with a near-neighbor analog risks invalidating the structure–activity hypothesis under investigation, making CAS-specific procurement a non-negotiable requirement for reproducible SAR, target-engagement, or phenotypic screening campaigns.

Quantitative Differentiation Evidence for 6-Bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide (899997-35-4) Against Closest Analogs


Bromine at C6 Can Modulate Antiproliferative Potency by Over 10-Fold in 8-Methoxycoumarin-3-carboxamides

In a head-to-head HepG‑2 cytotoxicity evaluation within an N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide series, the non‑brominated parent compound 3 (N-(3‑hydroxy)phenyl‑8‑methoxycoumarin‑3‑carboxamide) gave IC₅₀ = 3.81 µM, whereas introduction of bromine at C6 yielded compound 4 with IC₅₀ = 38.28 µM—a >10‑fold loss in potency [1]. The target compound 899997‑35‑4 features this same C6‑bromine/8‑methoxy chromene architecture but with a distinct 2‑methyl‑3‑nitrophenyl amide tail, positioning it as an SAR probe to test whether the potency penalty of C6‑bromine can be rescued or further modulated by the N‑aryl substituent. Direct head‑to‑head data for 899997‑35‑4 are not yet publicly available; the quantitative differentiation is therefore class‑level inference from the closest published chemotype.

anticancer structure–activity relationship HepG-2 bromine substitution 8-methoxycoumarin

N-(2-Methyl-3-nitrophenyl) Amide Tail Distinguishes This Compound from All Commercially Listed 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide Analogs

Publicly searchable chemical databases list at least six distinct N‑substituted analogs of the 6‑bromo‑8‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxamide core, including N‑phenyl (CAS not assigned; BindingDB BDBM23549), N‑(2‑methoxyethyl) (CAS 830352‑29‑9), N‑(4‑methylphenyl)methyl, N‑(4‑methoxyphenyl), N‑allyl, and N‑(3‑(4‑morpholinyl)propyl) variants [1][2]. None of these carries a 2‑methyl‑3‑nitrophenyl substituent. The 2‑methyl group introduces steric bulk ortho to the amide bond, restricting rotational freedom and altering the conformational preference of the side chain; the 3‑nitro group simultaneously provides a strong electron‑withdrawing effect (Hammett σₘ ≈ 0.71) and a hydrogen‑bond acceptor capable of engaging protein active‑site residues or influencing pharmacokinetic properties [3]. This exact substitution pattern is a deliberate design element—not a generic variant—and its procurement enables experiments that cannot be performed with any other commercially accessible 6‑bromo‑8‑methoxy‑2‑oxo‑2H‑chromene‑3‑carboxamide derivative.

chemical diversity N-aryl substitution nitro group procurement SAR probe

Coumarin-3-Carboxamide Scaffold Is Validated for S1P Receptor Modulation — the 2-Methyl-3-Nitrophenyl Variant Is a Unexplored SAR Vector

Multiple patent families (e.g., US 9,073,888 B2, WO 2008/092930) explicitly claim 2-oxo-2H-chromene-3-carboxamide derivatives as S1P₁ receptor modulators, with disclosed compounds showing S1P₁ displacement IC₅₀ values reaching the low nanomolar range (e.g., 0.010 nM for optimized analogs) [1][2]. The generic Markush structures in these filings encompass substitution at the chromene 6‑ and 8‑positions as well as diverse N‑aryl carboxamide appendages, confirming that all three substitution sites contribute to receptor pharmacophore recognition [1]. 6‑Bromo‑8‑methoxy‑N‑(2‑methyl‑3‑nitrophenyl)‑2‑oxo‑2H‑chromene‑3‑carboxamide (899997‑35‑4) maps onto this patented chemotype but contains an N‑aryl substitution combination not exemplified in the disclosed compounds, making it a novel SAR probe for S1P receptor selectivity profiling. No quantitative S1P data are available for this specific compound; the evidence is therefore predictive from the patent scope and cannot be used to claim definite binding potency.

S1P receptor immunomodulation GPCR coumarin patent chemotype

C6‑Bromo Substituent Introduces Synthetic Handles for Downstream Diversification Unavailable in Des‑Bromo or 6,8‑Dimethoxy Analogs

The C6 aryl bromide serves as a versatile synthetic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Heck, Sonogashira, Buchwald–Hartwig), enabling late‑stage diversification of the chromene core without re‑engineering the pre‑installed N‑(2‑methyl‑3‑nitrophenyl) carboxamide tail [1]. In contrast, the 6,8‑dimethoxy or 6‑unsubstituted‑8‑methoxy analogs lack this orthogonal reactivity, and 6‑chloro analogs show reduced cross‑coupling reactivity due to the stronger C–Cl bond (bond dissociation energy: C–Br ~285 kJ/mol vs. C–Cl ~327 kJ/mol) [2]. The bromine atom also serves as a heavy‑atom marker for X‑ray crystallographic phasing (anomalous scattering) and as an MS isotope signature (¹:¹ ⁷⁹Br:⁸¹Br ratio), facilitating structural confirmation and metabolite tracing [3]. These features make 899997‑35‑4 not merely a biological probe but also a strategic synthetic intermediate for parallel library synthesis around the intact carboxamide pharmacophore.

synthetic chemistry cross‑coupling bromine handle library synthesis medicinal chemistry

Optimal Research Application Scenarios for 6-Bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide (899997-35-4)


Anticancer SAR Probe in 8-Methoxycoumarin-3-Carboxamide Libraries Targeting Hepatocellular Carcinoma

This compound is best deployed as a comparator within a matrix of 8-methoxycoumarin-3-carboxamide analogs screened against HepG‑2 or related liver cancer lines. Published data show that C6‑bromination in a closely related N‑(3‑hydroxy)phenyl‑8‑methoxycoumarin‑3‑carboxamide reduced potency from 3.81 µM to 38.28 µM [1]. By holding the 2‑methyl‑3‑nitrophenyl tail constant and varying the chromene substitution (des‑Br, C6‑Br, C6‑Cl, C6‑OCH₃), researchers can deconvolute whether the bromine‑associated potency penalty is generalizable across N‑aryl substituents or can be compensated by the electron‑deficient nitrophenyl motif. This experimental design requires the exact CAS‑specified compound, as any deviation in N‑aryl substitution introduces a confounding SAR variable.

S1P Receptor Subtype Selectivity Profiling with a Novel Chromene–Nitrophenyl Pharmacophore Combination

Within the patented 2-oxo-2H-chromene-3-carboxamide S1P receptor modulator space (US 9,073,888 B2), 899997‑35‑4 offers a previously unexplored substitution combination [2]. Screening this compound in S1P₁–₅ radioligand displacement or β‑arrestin recruitment assays could reveal selectivity fingerprints distinct from the N‑phenyl, N‑benzyl, or N‑alkyl exemplars disclosed in the patent literature. The 3‑nitro group may engage a distinct sub‑pocket or alter the conformational bias of the flexible S1P receptor binding site, making this compound valuable for hypothesis‑driven selectivity engineering. Procurement of the exact CAS number ensures fidelity to the designed pharmacophore.

Late‑Stage Diversification via Pd‑Catalyzed Cross‑Coupling at C6 with Intact N-(2-Methyl-3-nitrophenyl) Carboxamide

The C6 aryl bromide handle permits Suzuki, Sonogashira, or Buchwald–Hartwig coupling to generate focused libraries while leaving the pre‑installed 2‑methyl‑3‑nitrophenyl carboxamide tail untouched [3]. This strategy is incompatible with commercially available N‑phenyl, N‑benzyl, or N‑alkyl analogs, which carry different tail groups. For medicinal chemistry teams that have identified the 2‑methyl‑3‑nitrophenyl motif as a critical pharmacophoric element, purchasing 899997‑35‑4 as a common synthetic intermediate enables parallel SAR exploration at C6 without re‑synthesizing the tail each time, reducing synthetic cycle time and improving library throughput.

Physicochemical Property Benchmarking in Chromene-Based Probe Design

With a molecular weight of 433.2 Da, cLogP estimated at ~3.0–3.5, and five hydrogen‑bond acceptors (two carbonyl oxygens, methoxy oxygen, two nitro oxygens), 899997‑35‑4 occupies a distinct physicochemical space compared to smaller coumarin‑3‑carboxamide fragments (MW ~220–350 Da) . Its heavy bromine atom contributes to a distinctive isotopic pattern useful for mass spectrometry‑based metabolism or distribution studies. Teams investigating the relationship between chromene substitution and ADME properties can use this compound as a representative of the heavier, more lipophilic edge of the property distribution, complementing data from lighter, more polar analogs.

Quote Request

Request a Quote for 6-bromo-8-methoxy-N-(2-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.